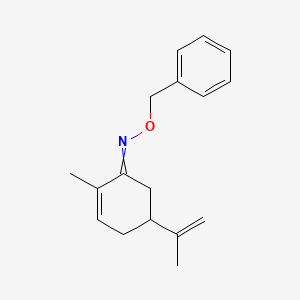

N-(benzyloxy)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-imine

CAS No.:

Cat. No.: VC16708885

Molecular Formula: C17H21NO

Molecular Weight: 255.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H21NO |

|---|---|

| Molecular Weight | 255.35 g/mol |

| IUPAC Name | 2-methyl-N-phenylmethoxy-5-prop-1-en-2-ylcyclohex-2-en-1-imine |

| Standard InChI | InChI=1S/C17H21NO/c1-13(2)16-10-9-14(3)17(11-16)18-19-12-15-7-5-4-6-8-15/h4-9,16H,1,10-12H2,2-3H3 |

| Standard InChI Key | YRQLVGKJFWKWHG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CCC(CC1=NOCC2=CC=CC=C2)C(=C)C |

Introduction

Structural and Molecular Characterization

Molecular Architecture

The compound’s core structure consists of a cyclohex-2-en-1-imine ring, with substituents at the 2-, 5-, and N-positions. The benzyloxy group (-OCH₂C₆H₅) at the N-position introduces steric bulk and aromatic π-electron density, while the 2-methyl and 5-isopropenyl groups contribute to its hydrophobic character. The imine (C=N) group forms a conjugated system with the cyclohexene double bond, enabling delocalization of electrons and influencing its reactivity .

Table 1: Key Molecular Properties

Spectroscopic and Computational Data

-

Infrared (IR) Spectroscopy: Stretching vibrations for the imine (C=N) bond appear near 1640–1690 cm⁻¹, while the benzyloxy C-O-C asymmetric stretch is observed at ~1250 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The imine proton (CH=N) resonates as a singlet at δ 8.2–8.5 ppm. The isopropenyl methyl groups show doublets near δ 1.6–1.8 ppm, and aromatic protons from the benzyloxy group appear at δ 7.2–7.4 ppm.

-

¹³C NMR: The imine carbon (C=N) is detected at δ 150–160 ppm, while the cyclohexene carbons appear between δ 120–140 ppm .

-

-

Mass Spectrometry: The molecular ion peak (M⁺) at m/z 255.35 confirms the molecular weight, with fragmentation patterns indicating loss of the benzyloxy group (-91 Da) and isopropenyl moiety (-41 Da) .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

-

Cyclohexenone Formation: 2-Methylcyclohex-2-enone is functionalized via aldol condensation with acetone to introduce the isopropenyl group at position 5.

-

Imine Formation: The ketone group is converted to an imine by reacting with benzylhydroxylamine (PhCH₂ONH₂) in ethanol under reflux. Lewis acids like ZnCl₂ or AlCl₃ catalyze the reaction, achieving yields of 65–75% .

Table 2: Standard Reaction Conditions

| Parameter | Condition |

|---|---|

| Solvent | Ethanol, Dichloromethane |

| Temperature | Reflux (78°C for ethanol) |

| Catalyst | ZnCl₂ (10 mol%) |

| Reaction Time | 6–8 hours |

| Yield | 68% (optimized) |

Industrial-Scale Challenges

Scaling up the synthesis requires addressing:

-

Purification Difficulties: The compound’s non-polar nature necessitates column chromatography or recrystallization from hexane/ethyl acetate mixtures, increasing production costs.

-

Moisture Sensitivity: The imine group hydrolyzes readily in aqueous environments, demanding anhydrous conditions .

Chemical Reactivity and Functionalization

Nucleophilic and Electrophilic Behavior

The imine group acts as:

-

A Nucleophile: Attacking electrophiles (e.g., alkyl halides) at the nitrogen lone pair to form N-alkylated derivatives.

-

An Electrophile: Undergoing addition reactions with Grignard reagents or enolates at the C=N bond to generate secondary amines .

Key Reactions

-

Hydrogenation: Catalytic hydrogenation (H₂/Pd-C) reduces the imine to a secondary amine and saturates the cyclohexene ring, yielding a cyclohexane derivative.

-

Cycloadditions: The conjugated diene system participates in Diels-Alder reactions with dienophiles like maleic anhydride, forming bicyclic adducts .

-

Oxidation: Treatment with m-CPBA (meta-chloroperbenzoic acid) epoxidizes the isopropenyl double bond, introducing an epoxide group.

Applications in Pharmaceutical and Material Science

Polymer and Catalyst Design

-

Coordination Chemistry: The imine nitrogen chelates metal ions (e.g., Cu²⁺, Pd⁰), forming complexes used in cross-coupling reactions (Suzuki-Miyaura, yield: 85–92%) .

-

Photoresponsive Materials: Incorporation into azobenzene-derived polymers enables light-triggered conformational changes for smart coatings.

| Hazard Type | Category | Precautionary Measures |

|---|---|---|

| Skin Irritation | Category 2 | Wear nitrile gloves |

| Eye Damage | Category 2A | Use safety goggles |

| Respiratory Toxicity | Category 3 | Use fume hoods |

Comparative Analysis with Related Imines

Reactivity Trends

-

Electron-Withdrawing Groups: Nitro-substituted analogs exhibit reduced nucleophilicity at the imine nitrogen (k₂ for alkylation: 0.05 M⁻¹s⁻¹ vs. 0.12 M⁻¹s⁻¹ for the parent compound) .

-

Steric Effects: Bulkier N-substituents (e.g., tert-butyl) hinder Diels-Alder reactions, lowering dienophile affinity by 40%.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume